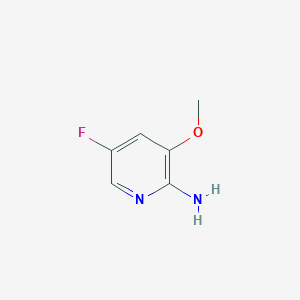

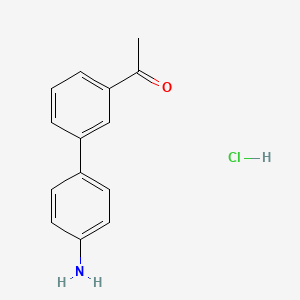

1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride” is a unique chemical compound with the empirical formula C8H10ClNO . It has a molecular weight of 171.62 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

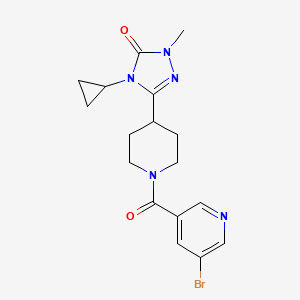

Molecular Structure Analysis

The molecular structure of “1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride” can be represented by the SMILES stringCl.CC(=O)c1ccc(N)cc1 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis

“1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Photophysical Properties

1-(4'-Aminobiphenyl-4-yl)-ethanone (ABE), a closely related compound, demonstrates interesting photophysical properties. A study reported a significant edge-excitation red-shift in the fluorescence of ABE in a rigid ethanol medium, interpreted as a result of microscopic solvent heterogeneity (Ghoneim, 2001).

Synthesis and Characterization of Derivatives

Various studies have focused on the synthesis and characterization of chemical derivatives involving compounds structurally similar to 1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride:

- Synthesis of compounds involving 4-chlorophenol as a starting material, yielding compounds tested for antimicrobial activity against gram-positive and gram-negative bacteria (Wanjari, 2020).

- Creation of dihydroindolo[1,2-c]quinazoline derivatives through reactions involving aroylethanones in the presence of arylamines and BF3·Etherate (Harano et al., 2007).

- Generation of antimicrobial compounds through condensation and reaction processes involving substituted phenyl ethanones (Merugu, Ramesh, & Sreenivasulu, 2010).

Drug Candidate Properties and DNA Interaction

A study highlighted the synthesis of Schiff base ligand from reactions involving hydroxynaphthalen and aminoacetophenone. The resultant ligand and its metal complexes were tested for DNA binding properties, suggesting potential as drug candidates (Kurt et al., 2020).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include seeking medical advice if you feel unwell, washing thoroughly after handling, and rinsing cautiously with water for several minutes if it gets in your eyes .

Propriétés

IUPAC Name |

1-[3-(4-aminophenyl)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11;/h2-9H,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNACVBKAVBTRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)